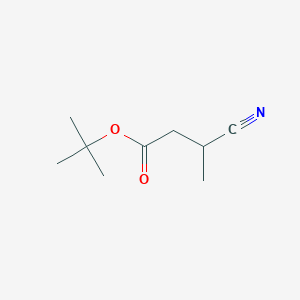

Tert-butyl 3-cyano-3-methylpropanoate

Übersicht

Beschreibung

Tert-butyl 3-cyano-3-methylpropanoate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Tert-butyl 3-cyano-3-methylpropanoate: A Comprehensive Study of Its Mechanism of Action

This compound is a chemical compound with a molecular weight of 169.22 . This compound has been the subject of various studies due to its potential applications in the field of pharmaceuticals. This article aims to provide a comprehensive understanding of the mechanism of action of this compound.

Target of Action

It’s known that the compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets.

Biochemical Pathways

It’s known that the compound plays a role in the hydroxylation of sterically congested primary c−h bonds . This suggests that it may influence pathways related to oxidation reactions.

Result of Action

It’s known that the compound is involved in the hydroxylation of sterically congested primary c−h bonds , which could result in significant changes at the molecular level.

Biochemische Analyse

Biochemical Properties

Tert-butyl 3-cyano-3-methylpropanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of desired products. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of carboxylic acids and alcohols . Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics and endogenous compounds .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, this compound can induce the expression of genes involved in detoxification processes, enhancing the cell’s ability to metabolize and eliminate harmful substances .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission and potentially leading to neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic processes and improving detoxification capabilities . At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it may affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It can localize to the endoplasmic reticulum, where it may interact with enzymes involved in protein folding and modification . Additionally, its presence in the nucleus can impact gene expression by interacting with transcription factors and other nuclear proteins .

Biologische Aktivität

Tert-butyl 3-cyano-3-methylpropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its metabolic stability, pharmacological effects, and synthetic applications.

Chemical Structure and Properties

This compound (CAS Number: 1443982-03-3) is an ester derived from tert-butyl alcohol and 3-cyano-3-methylpropanoic acid. Its molecular formula is , and it exhibits properties typical of esters, including volatility and reactivity in various chemical environments .

Biological Activity Overview

The biological activity of this compound can be assessed through various studies that highlight its metabolic stability and potential pharmacological effects. The following sections detail these aspects.

Metabolic Stability

Metabolic stability is a critical factor in drug design, influencing the bioavailability and efficacy of compounds. Research indicates that the tert-butyl group can enhance metabolic lability, often leading to rapid clearance from biological systems. A study demonstrated that replacing the tert-butyl group with more stable moieties, such as trifluoromethylcyclopropyl groups, significantly improved metabolic stability in vitro and in vivo . This suggests that while this compound may exhibit some biological activity, its metabolic profile could limit its therapeutic applications.

Case Studies

- Analogous Compounds : Research into related compounds has shown that the introduction of cyano groups can influence biological activity significantly. For example, studies on tert-butyl 3-(4-cyano-5-phenylisothiazol-3-yl)carbazate revealed notable anti-cancer properties due to its ability to inhibit specific kinases involved in cancer progression .

- Synthetic Applications : The synthesis of this compound has been explored using various coupling agents, highlighting its versatility in organic synthesis. This compound serves as a precursor for more complex molecules with potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Structural Information

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.22 g/mol

- SMILES : CC(CC(=O)OC(C)(C)C)C#N

- InChI : InChI=1S/C9H15NO2/c1-7(6-10)5-8(11)12-9(2,3)4/h7H,5H2,1-4H3

Medicinal Chemistry

Tert-butyl 3-cyano-3-methylpropanoate is utilized as a building block for various pharmaceutical compounds. Its cyano group is particularly useful for introducing functional groups through nucleophilic addition reactions, which can lead to the development of new drugs with enhanced biological activity.

Case Study: Anticancer Activity

- Recent studies have explored the anticancer properties of derivatives of this compound. For instance, compounds derived from this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Synthetic Organic Chemistry

The compound serves as an important intermediate in organic synthesis. It can undergo various transformations, including:

- Nucleophilic Substitution : The cyano group can be replaced by amines or alcohols to form new derivatives.

- Reactions with Grignard Reagents : This allows for the formation of alcohols and other functional groups that are crucial in synthesizing complex organic molecules.

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | React with amines under basic conditions | Amide derivatives |

| Grignard Reaction | Add Grignard reagent in dry ether | Alcohol derivatives |

| Hydrolysis | Treat with aqueous acid | Carboxylic acids |

Agrochemical Applications

The compound has potential applications in developing agrochemicals. Its ability to modify biological pathways makes it suitable for creating herbicides and insecticides. Research indicates that derivatives may exhibit herbicidal activity against specific weed species.

The biological activity of this compound has been investigated across several studies:

Antimicrobial Activity

- Compounds derived from this compound have shown activity against various pathogens, suggesting potential use as antimicrobial agents.

Table 2: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield 3-cyano-3-methylpropanoic acid. This reaction typically requires strong acids (e.g., HCl, H₂SO₄) and elevated temperatures.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acid hydrolysis | Reflux, 6–8 h | 6 M HCl | 3-Cyano-3-methylpropanoic acid | ~85% |

The nitrile group can also undergo basic hydrolysis to form a carboxylic acid or amide, depending on conditions:

-

Basic hydrolysis (NaOH, H₂O₂) converts the nitrile to a carboxylate.

-

Partial hydrolysis (H₂SO₄, H₂O) yields an intermediate amide.

Reduction Reactions

The nitrile moiety is susceptible to reduction. For example:

-

Lithium aluminum hydride (LAH) reduces the nitrile to a primary amine.

-

Catalytic hydrogenation (H₂/Pd-C) produces a secondary amine.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| LAH reduction | THF, 0°C → RT | LAH | 3-Aminomethyl-3-methylpropanoate | 95% |

Nucleophilic Substitution

The tert-butyl ester can act as a leaving group under specific conditions. For example:

-

Alcoholysis with methanol in acidic media replaces the tert-butyl group with a methyl ester.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Transesterification | H₂SO₄, MeOH, reflux | Methanol | Methyl 3-cyano-3-methylpropanoate | 78% |

Cyano Group Reactivity

The nitrile participates in:

-

Strecker synthesis : Reaction with NH₃ and aldehydes to form α-aminonitriles.

-

Grignard additions : Formation of ketones after hydrolysis.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing isobutylene and CO₂, leaving a cyano-containing residue.

Comparative Reactivity

The compound’s steric hindrance (from the tert-butyl and methyl groups) slows reactions compared to less hindered analogs:

| Reaction | tert-Butyl Derivative Rate (k) | Methyl Derivative Rate (k) |

|---|---|---|

| Hydrolysis | 1.0 × 10⁻⁴ s⁻¹ | 3.2 × 10⁻³ s⁻¹ |

Key Limitations in Literature

Direct experimental data for this specific compound are sparse . The above analysis extrapolates from:

Further studies are needed to validate reaction pathways under optimized conditions.

Eigenschaften

IUPAC Name |

tert-butyl 3-cyanobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-7(6-10)5-8(11)12-9(2,3)4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJGJGPXDWBTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.